molecular formula C63H80ClN5O16 B11933182 [(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[4-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]butanoyl-methylamino]propanoate

[(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[4-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]butanoyl-methylamino]propanoate

Cat. No.: B11933182
M. Wt: 1198.8 g/mol
InChI Key: KNGFBSMTZQRQKS-NUYSFHSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DM1-PEG4-DBCO: is a drug-linker conjugate that combines the potent microtubulin inhibitor mertansine (DM1) with the DBCO-PEG4-Ahx linker. This compound is primarily used in the development of antibody-drug conjugates (ADCs). The conjugation aims to mitigate the systemic toxicity associated with maytansine while improving tumor-specific delivery, leveraging DM1’s capabilities as an antibody-conjugatable maytansinoid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DM1-PEG4-DBCO involves the conjugation of mertansine (DM1) with the DBCO-PEG4-Ahx linker. The process typically includes the following steps:

Industrial Production Methods: Industrial production of DM1-PEG4-DBCO involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: DM1-PEG4-DBCO undergoes various chemical reactions, including:

Common Reagents and Conditions:

    SPAAC Reaction: Common reagents include azide-containing molecules.

    Thiol-Maleimide Reaction: Common reagents include thiol-containing molecules.

Major Products:

Scientific Research Applications

Chemistry: DM1-PEG4-DBCO is used in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer therapy. It allows for the selective delivery of cytotoxic agents to cancer cells, minimizing damage to healthy cells .

Biology: In biological research, DM1-PEG4-DBCO is used to study the mechanisms of microtubule inhibition and cell division. It helps in understanding the cellular processes involved in cancer progression .

Medicine: In medicine, DM1-PEG4-DBCO is used in the development of targeted cancer therapies. It is a key component in ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells, thereby reducing systemic toxicity .

Industry: In the pharmaceutical industry, DM1-PEG4-DBCO is used in the production of ADCs for clinical trials and commercial use. It is also used in the development of new drug delivery systems .

Mechanism of Action

DM1-PEG4-DBCO exerts its effects through the following mechanisms:

Properties

Molecular Formula

C63H80ClN5O16

Molecular Weight

1198.8 g/mol

IUPAC Name

[(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[4-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]butanoyl-methylamino]propanoate

InChI

InChI=1S/C63H80ClN5O16/c1-41-15-13-20-52(78-8)63(76)39-51(83-61(75)66-63)42(2)59-62(4,85-59)53(38-57(73)68(6)49-36-44(35-41)37-50(77-7)58(49)64)84-60(74)43(3)67(5)55(71)21-14-27-79-29-31-81-33-34-82-32-30-80-28-26-65-54(70)24-25-56(72)69-40-47-18-10-9-16-45(47)22-23-46-17-11-12-19-48(46)69/h9-13,15-20,36-37,42-43,51-53,59,76H,14,21,24-35,38-40H2,1-8H3,(H,65,70)(H,66,75)/b20-13-,41-15-/t42-,43+,51?,52-,53+,59?,62+,63+/m1/s1

InChI Key

KNGFBSMTZQRQKS-NUYSFHSXSA-N

Isomeric SMILES

C[C@@H]1C2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

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